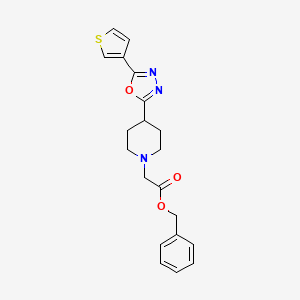

Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Description

Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thiophen-3-yl substituent, a piperidine ring, and a benzyl acetate moiety. The 1,3,4-oxadiazole scaffold is widely studied for its antimicrobial, antifungal, and enzyme-inhibitory properties due to its electron-deficient aromatic system, which facilitates interactions with biological targets . The piperidine ring contributes basicity and conformational flexibility, while the benzyl acetate group may act as a prodrug moiety, improving membrane permeability .

Properties

IUPAC Name |

benzyl 2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c24-18(25-13-15-4-2-1-3-5-15)12-23-9-6-16(7-10-23)19-21-22-20(26-19)17-8-11-27-14-17/h1-5,8,11,14,16H,6-7,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRBPHBEPIQOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The thiophene ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis. The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

The final step involves the coupling of the thiophene-oxadiazole intermediate with a piperidine derivative, followed by esterification with benzyl acetate. Reaction conditions typically include the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene. The reactions are often carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate can undergo a variety of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce hydrazine derivatives. Substitution reactions on the piperidine ring can introduce a wide range of functional groups, leading to the formation of various substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate has been tested for its antibacterial activity against various strains:

- Antibacterial Effects : Studies have shown that compounds with the oxadiazole ring can be effective against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated stronger activity than standard antibiotics like ampicillin against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines:

- Breast Cancer Inhibition : Specific derivatives were tested against MCF-7 and MDA-MB-231 breast cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptotic pathways .

Antitubercular Activity

The oxadiazole derivatives have been noted for their activity against Mycobacterium tuberculosis. For example:

- Inhibition of Mycobacterial Enoyl Reductase : Compounds similar to this compound have shown the ability to inhibit key enzymes involved in fatty acid biosynthesis in mycobacteria .

Case Studies

Several studies highlight the effectiveness of oxadiazole derivatives:

Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, a series of oxadiazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced antibacterial activity compared to traditional antibiotics .

Study 2: Anticancer Activity

A recent investigation into the anticancer potential of oxadiazole-benzimidazole derivatives revealed that modifications at specific positions led to improved cytotoxicity against breast cancer cell lines. This study underscored the importance of structural variations in enhancing biological activity .

Mechanism of Action

The mechanism of action of Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiophene and oxadiazole rings may play a role in binding to these targets, while the piperidine ring could influence the compound’s overall conformation and stability. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs from the literature:

Key Observations :

- Thiophene vs. In contrast, indole-containing analogs () leverage nitrogen-based hydrogen bonding for antimicrobial activity, which may differ mechanistically from sulfur-mediated interactions .

- Piperidine vs. Sulfamoyl Groups : The piperidine ring in the target compound introduces basicity, which could improve solubility in acidic environments (e.g., microbial cytosol). By contrast, sulfamoyl groups in LMM5 and LMM11 are polar and may enhance water solubility but reduce passive diffusion .

- Benzyl Acetate as a Prodrug : Unlike the methyl ester in compound 6l , the benzyl acetate group in the target compound may undergo enzymatic hydrolysis in vivo, releasing a carboxylic acid metabolite with enhanced target affinity or altered pharmacokinetics.

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : The trifluoromethyl group in 6l enhances metabolic stability by resisting oxidative degradation , whereas the target compound’s thiophene and ester groups may be susceptible to cytochrome P450-mediated metabolism.

Biological Activity

Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a compound that incorporates a thiophene moiety and an oxadiazole ring, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of key functional groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The compound may inhibit bacterial enzymes essential for growth, such as enoyl-acyl carrier protein (ACP) reductase. This enzyme is crucial in fatty acid synthesis, and its inhibition leads to bacterial cell lysis .

- Case Studies : In a study by Dhumal et al. (2016), various oxadiazole derivatives were tested against Mycobacterium bovis BCG and demonstrated strong inhibitory effects . Similarly, Salama et al. (2020) reported that some oxadiazole derivatives showed enhanced activity against resistant strains like MRSA .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Benzyl derivative | 0.003 | Antibacterial |

| Control (Ampicillin) | 0.25 | Antibacterial |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies:

- Cell Line Studies : Flow cytometry analyses indicated that related compounds induced significant apoptotic cell death in HeLa cancer cells at low concentrations (IC50 values ranging from 0.37 to 0.95 µM), outperforming standard treatments like sorafenib .

- Mechanism : The binding affinity to vascular endothelial growth factor receptor 2 (VEGFR-2) was confirmed through in silico docking studies, suggesting a targeted approach to inhibit tumor growth by disrupting angiogenesis .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Benzyl derivative | 0.73 | HeLa |

| Sorafenib | 7.91 | HeLa |

Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of oxadiazole derivatives:

Q & A

Basic: What synthetic methodologies are reported for synthesizing benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate and its structural analogs?

Methodological Answer:

The compound’s synthesis typically involves multi-step routes:

Oxadiazole Formation : Cyclocondensation of thiophene-3-carbohydrazide with a carboxylic acid derivative (e.g., using POCl₃ or H₂SO₄ as a dehydrating agent) to form the 1,3,4-oxadiazole ring .

Piperidine Functionalization : Substitution at the piperidine nitrogen using bromoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Esterification : Benzyl ester formation via reaction of the carboxylate intermediate with benzyl bromide in the presence of a base .

Key Considerations : Reaction conditions (temperature, solvent polarity) significantly impact yields. For example, reports a 72% yield for a similar oxadiazole-thioacetate derivative using ethyl chloroacetate.

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine, oxadiazole, and benzyl ester moieties. For example, the thiophen-3-yl proton signals appear as distinct doublets at δ 7.3–7.5 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₃O₃S: 384.1382) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are critical for resolving crystal structures, particularly to confirm stereochemistry and intermolecular interactions .

Basic: What preliminary biological screening approaches are used to evaluate its bioactivity?

Methodological Answer:

- In Vitro Assays : Screening against bacterial/fungal strains (e.g., E. coli, C. albicans) or cancer cell lines (e.g., MCF-7) using microdilution or MTT assays .

- Data Interpretation : Activity is quantified as IC₅₀ or MIC values. For example, a related oxadiazole-piperidine derivative showed IC₅₀ = 12 µM against Sp1 (Species 1) in .

Table: Example Bioactivity Data (Adapted from )

| Compound Variant | Activity (IC₅₀, µM) |

|---|---|

| 3a (Thiophene analog) | 12 (Sp1) |

| 3f (Bromophenyl analog) | 9 (Sp1), 1 (Sp2) |

Advanced: How can researchers optimize reaction conditions to improve synthetic yields?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the piperidine nitrogen compared to non-polar solvents .

- Catalyst Use : Lewis acids (e.g., ZnCl₂) accelerate oxadiazole ring formation .

- Purification : Column chromatography with gradients (e.g., 5–20% ethyl acetate in hexane) resolves ester and oxadiazole byproducts. achieved >95% purity for a thioacetate analog using silica gel chromatography.

Advanced: How should contradictions in biological activity data across studies be addressed?

Methodological Answer:

- Control Standardization : Normalize assays using reference compounds (e.g., fluconazole for antifungal studies) to account for inter-lab variability .

- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance. For instance, the variance in Sp1 activity (IC₅₀ = 3–19 µM in ) may arise from assay sensitivity differences.

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or SPR to validate target binding affinity, reducing reliance on indirect activity metrics .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Derivatization : Synthesize analogs with substituent variations (e.g., replacing thiophene with furan or adjusting benzyl ester groups) .

- Pharmacophore Mapping : Overlay crystal structures (from SHELXL refinements) to identify critical hydrogen-bonding or π-π stacking interactions .

- QSAR Modeling : Use software like MOE or Schrödinger to correlate electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- SHELX Refinement : SHELXL refines X-ray data to <0.8 Å resolution, crucial for confirming the oxadiazole-thiophene dihedral angle (e.g., 15° vs. 25° in different polymorphs) .

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O bonds in the benzyl ester group) to explain packing efficiency .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Byproduct Management : Oxadiazole ring-opening under prolonged heating requires strict temperature control (e.g., <80°C for cyclocondensation) .

- Cost-Effective Substitutes : Replace expensive catalysts (e.g., Pd for cross-coupling) with microwave-assisted reactions to reduce steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.